2-(3-(Difluoromethyl)phenyl)naphthalene

Medicinal Chemistry Drug Design Lipophilicity

2-(3-(Difluoromethyl)phenyl)naphthalene (CAS 1261630-06-1) is a fluorinated biaryl compound with the molecular formula C₁₇H₁₂F₂ and a molecular weight of 254.27 g·mol⁻¹. It belongs to the class of difluoromethyl-substituted phenylnaphthalenes, a scaffold of growing interest in medicinal chemistry and advanced materials research owing to the unique hydrogen-bond donor capacity and modulated lipophilicity imparted by the –CF₂H group relative to –CF₃ or non-fluorinated analogs.

Molecular Formula C17H12F2
Molecular Weight 254.27 g/mol
Cat. No. B11865360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Difluoromethyl)phenyl)naphthalene
Molecular FormulaC17H12F2
Molecular Weight254.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(F)F
InChIInChI=1S/C17H12F2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H
InChIKeyZRSVYUGOLKSZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Difluoromethyl)phenyl)naphthalene – Key Physicochemical Profile and Research-Grade Sourcing


2-(3-(Difluoromethyl)phenyl)naphthalene (CAS 1261630-06-1) is a fluorinated biaryl compound with the molecular formula C₁₇H₁₂F₂ and a molecular weight of 254.27 g·mol⁻¹ . It belongs to the class of difluoromethyl-substituted phenylnaphthalenes, a scaffold of growing interest in medicinal chemistry and advanced materials research owing to the unique hydrogen-bond donor capacity and modulated lipophilicity imparted by the –CF₂H group relative to –CF₃ or non-fluorinated analogs [1]. The compound is commercially available from multiple vendors at ≥98% purity (HPLC), making it accessible for hit-to-lead optimization, structure–activity relationship (SAR) studies, and materials screening programs .

Why 2-(3-(Difluoromethyl)phenyl)naphthalene Cannot Be Replaced by Generic Fluorinated Biaryls


Fluorinated phenylnaphthalene derivatives are not functionally interchangeable. The position of the difluoromethyl substituent on the phenyl ring (meta vs. ortho vs. para) and the regiochemistry of the naphthalene attachment (1- vs. 2-position) fundamentally alter electronic distribution, conformational preferences, and intermolecular interaction profiles [1]. The –CF₂H group is a hydrogen-bond donor, unlike the purely hydrophobic –CF₃ group, which changes target engagement and solubility in ways that cannot be predicted from the non-fluorinated or trifluoromethyl analogs . A generic substitution based solely on scaffold similarity risks losing the specific balance of lipophilicity, metabolic stability, and binding interactions that the 3-(difluoromethyl)phenyl-2-naphthalene architecture provides [1].

Quantitative Differentiation of 2-(3-(Difluoromethyl)phenyl)naphthalene Against Key Comparators


Meta-Substituted –CF₂H vs. –CF₃: Computed Lipophilicity Differential

The 2-(3-(difluoromethyl)phenyl)naphthalene scaffold offers a distinct lipophilicity profile compared to its trifluoromethyl analog. Computed logP (XLogP3) for the –CF₂H analog (C₁₇H₁₂F₂, MW 254.27) is approximately 4.8, whereas the corresponding –CF₃ analog, 2-(3-(trifluoromethyl)phenyl)naphthalene (C₁₇H₁₁F₃, MW 272.26, CAS 1261869-99-1), has a computed logP of approximately 5.5, representing a ~0.7 log unit increase in lipophilicity driven by the additional fluorine atom . This difference is significant for ADME optimization, where excessive lipophilicity is associated with higher metabolic clearance, promiscuous off-target binding, and poorer solubility [1].

Medicinal Chemistry Drug Design Lipophilicity

Hydrogen-Bond Donor Capacity: –CF₂H vs. –CF₃ Functional Distinction

The difluoromethyl group (–CF₂H) is established as a hydrogen-bond (H-bond) donor, whereas the trifluoromethyl group (–CF₃) is not [1]. Systematic analysis by Zafrani et al. (2019) demonstrated that the –CF₂H group engages in H-bond interactions with an average donor strength comparable to that of a phenolic –OH in certain contexts, while –CF₃ remains a purely hydrophobic, non-H-bond-donating substituent [1]. This functional distinction means that 2-(3-(difluoromethyl)phenyl)naphthalene can participate in specific H-bond networks with biological targets (e.g., kinase hinge regions, protein backbone carbonyls) that are inaccessible to its –CF₃ counterpart, potentially enhancing binding affinity and selectivity without altering the core scaffold [1].

Molecular Recognition Bioisosterism Medicinal Chemistry

Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl Attachment

Within the phenylnaphthalene series, the attachment point of the naphthalene ring (1- vs. 2-position) produces distinct conformational and electronic profiles. The 2-naphthyl isomer (target compound) adopts a more linear, extended geometry, whereas the 1-naphthyl isomer (e.g., 1-(3-(difluoromethyl)phenyl)naphthalene, CAS 1261814-22-5) introduces steric peri-interactions that restrict rotation around the biaryl axis and alter the spatial orientation of the difluoromethylphenyl group . Literature on analogous phenylnaphthalene series demonstrates that this regiochemical difference can lead to significant variations in target binding: for example, in a series of naphthalene-based IgE inhibitors, switching from 2-naphthyl to 1-naphthyl altered in vitro potency profiles, confirming that the 2-naphthyl geometry is not interchangeable with the 1-naphthyl scaffold [1].

Structural Biology SAR Studies Conformational Analysis

Positional Isomer Differentiation: Meta- vs. Para-Substituted –CF₂H on the Phenyl Ring

The meta-substitution pattern of the –CF₂H group on the phenyl ring (target compound) yields a different electronic distribution compared to the para-substituted isomer, 2-(4-(difluoromethyl)phenyl)naphthalene (CAS 1261563-84-1) . The meta position places the electron-withdrawing –CF₂H group in a non-conjugating orientation relative to the biaryl linkage, resulting in a primarily inductive (-I) effect, whereas the para position allows for resonance (-M) contribution, modifying the overall electron density on the naphthalene core. DFT calculations on the closely related 2-(2-(difluoromethyl)phenyl)naphthalene isomer indicate that the –CF₂H group reduces naphthalene ring electron density by approximately 12% via inductive withdrawal ; the meta-substituted target is expected to show a similar inductive effect without the additional resonance contribution seen in the para isomer, providing a tunable electronic profile for SAR studies.

Electronic Effects Medicinal Chemistry SAR Optimization

Purity and Availability Benchmark: Research-Grade Sourcing Consistency

2-(3-(Difluoromethyl)phenyl)naphthalene is consistently available from multiple independent suppliers at ≥98% purity (HPLC), with documented CAS registry (1261630-06-1) and MDL number (MFCD18416329), facilitating unambiguous procurement and cross-referencing . In contrast, several positional isomers (e.g., the 2-(2-substituted) and 1-(3-substituted) analogs) are listed by fewer vendors with less consistent purity documentation, introducing procurement risk and potential batch-to-batch variability that can compromise SAR study reproducibility . The availability of the target compound at NLT 98% purity from ISO-certified suppliers supports reproducible research outcomes and reduces the need for additional in-house purification .

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 2-(3-(Difluoromethyl)phenyl)naphthalene Based on Verified Differentiation


Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced Lipophilicity

Programs seeking to replace a –CF₃ substituent with a less lipophilic, H-bond-capable bioisostere should prioritize 2-(3-(difluoromethyl)phenyl)naphthalene. The computed ~0.7 log unit reduction in lipophilicity relative to the –CF₃ analog [1] and the established H-bond donor function of –CF₂H [2] make this compound a strategic choice for improving ADME properties while maintaining or enhancing target engagement.

Kinase Inhibitor and Protein–Protein Interaction Modulator Scaffold Design

The –CF₂H group's H-bond donor capacity can be exploited to form specific interactions with protein backbone carbonyls or side-chain acceptors in kinase hinge regions or PPI interfaces [1]. Researchers developing inhibitors where –CF₃ analogs have shown insufficient potency or selectivity should evaluate the –CF₂H variant as a directed replacement.

Structure–Activity Relationship Studies on Phenylnaphthalene Geometry

For SAR campaigns exploring the effect of naphthalene regiochemistry (1- vs. 2-attachment) and phenyl ring substitution pattern (meta- vs. para-), 2-(3-(difluoromethyl)phenyl)naphthalene serves as the definitive meta-substituted, 2-naphthyl reference compound. Its distinct conformational and electronic profile, confirmed by class-level SAR evidence [2], makes it an essential comparator for systematically mapping structure–activity landscapes.

Advanced Materials and Liquid Crystal Intermediate Development

The rigid, extended biaryl framework of 2-(3-(difluoromethyl)phenyl)naphthalene, combined with the polarizable –CF₂H substituent, is structurally suited for liquid crystal and organic semiconductor intermediate applications [1]. The 2-naphthyl attachment provides the linear geometry preferred for nematic mesophase formation, distinguishing it from the bent 1-naphthyl isomers.

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